molecular formula C16H17NO3S B12344124 1-Tosyl-1,2,3,4-tetrahydroquinolin-7-ol

1-Tosyl-1,2,3,4-tetrahydroquinolin-7-ol

Cat. No.: B12344124
M. Wt: 303.4 g/mol
InChI Key: OOZIMCHFINASKU-UHFFFAOYSA-N
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Description

1-Tosyl-1,2,3,4-tetrahydroquinolin-7-ol is a chemical compound with the molecular formula C16H17NO3S. It is a derivative of tetrahydroquinoline, which is a bicyclic structure consisting of a benzene ring fused to a piperidine ring. The tosyl group (p-toluenesulfonyl) attached to the nitrogen atom enhances the compound’s stability and reactivity, making it a valuable intermediate in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Tosyl-1,2,3,4-tetrahydroquinolin-7-ol can be synthesized through several methods. One common approach involves the tosylation of 1,2,3,4-tetrahydroquinolin-7-ol. This reaction typically uses p-toluenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the tosyl chloride .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The product is then purified through recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

1-Tosyl-1,2,3,4-tetrahydroquinolin-7-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-Tosyl-1,2,3,4-tetrahydroquinolin-7-ol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as a building block for the development of new therapeutic agents.

    Industry: The compound is used in the production of dyes, pigments, and other fine chemicals.

Mechanism of Action

The mechanism of action of 1-Tosyl-1,2,3,4-tetrahydroquinolin-7-ol involves its interaction with various molecular targets. The tosyl group enhances the compound’s ability to form stable intermediates, facilitating reactions with nucleophiles and electrophiles. The hydroxyl group can participate in hydrogen bonding, influencing the compound’s reactivity and binding affinity to biological targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Tosyl-1,2,3,4-tetrahydroquinolin-7-ol is unique due to the presence of both the tosyl and hydroxyl groups. This combination enhances its reactivity and makes it a versatile intermediate in organic synthesis. The hydroxyl group provides additional sites for functionalization, allowing for the creation of a wide range of derivatives .

Properties

Molecular Formula

C16H17NO3S

Molecular Weight

303.4 g/mol

IUPAC Name

1-(4-methylphenyl)sulfonyl-3,4-dihydro-2H-quinolin-7-ol

InChI

InChI=1S/C16H17NO3S/c1-12-4-8-15(9-5-12)21(19,20)17-10-2-3-13-6-7-14(18)11-16(13)17/h4-9,11,18H,2-3,10H2,1H3

InChI Key

OOZIMCHFINASKU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCCC3=C2C=C(C=C3)O

Origin of Product

United States

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